Pyrimidin-2-ylmethanamine acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

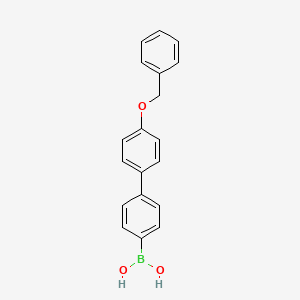

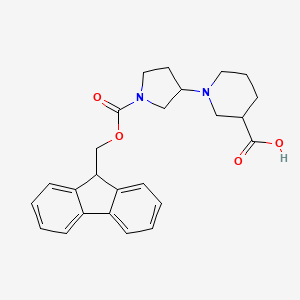

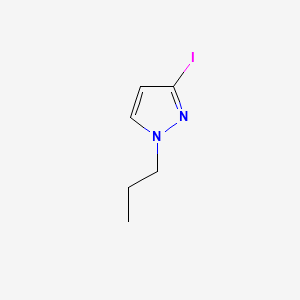

Pyrimidin-2-ylmethanamine acetate is a chemical compound with the molecular formula C7H11N3O2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One approach involves a reaction between easily available chalcones and benzamidine hydrochloride . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have three different pairs of bond lengths and four different bond angles .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrimidin-2-ylmethanamine acetate include its molecular formula (C7H11N3O2) and its potential melting point, boiling point, and density .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Pyrimidines, including derivatives like Pyrimidin-2-ylmethanamine acetate, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. This makes them potential candidates for the development of new anti-inflammatory drugs with minimal toxicity .

Antifibrotic Activity

Recent studies have focused on the synthesis of novel pyrimidine derivatives to evaluate their antifibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture media, indicating their potential as novel antifibrotic drugs .

Antimicrobial and Antiviral Properties

Pyrimidin-2-ylmethanamine acetate derivatives are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral properties. This makes them valuable in the design of new drugs to combat various bacterial and viral infections .

Anticancer Research

The structural diversity of pyrimidine compounds allows for their application in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncological therapies .

Antimalarial Applications

Pyrimidine derivatives are also being explored for their antimalarial effects. Their ability to interfere with the life cycle of the malaria parasite presents a promising avenue for the development of new antimalarial drugs .

Analgesic and Anticonvulsant Effects

The versatility of pyrimidine compounds extends to their use as analgesics and anticonvulsants. By modulating neurotransmitter activity, these compounds can potentially be used to manage pain and prevent seizures .

Mécanisme D'action

Target of Action

Pyrimidin-2-ylmethanamine acetate primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . These compounds are vital inflammatory mediators, and their inhibition leads to anti-inflammatory effects .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their expression and activities . This inhibitory action results in a decrease in the production of certain vital inflammatory mediators, including prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The affected biochemical pathways primarily involve the metabolism of arachidonic acid. By inhibiting COX enzymes, pyrimidin-2-ylmethanamine acetate disrupts the conversion of arachidonic acid into various inflammatory mediators . This disruption can lead to downstream effects such as a reduction in inflammation and associated symptoms.

Result of Action

The primary result of the action of pyrimidin-2-ylmethanamine acetate is its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, the compound can reduce inflammation and alleviate associated symptoms .

Orientations Futures

Pyrimidines have a wide range of pharmacological activities and are used in the design of privileged structures in medicinal chemistry . They exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

acetic acid;pyrimidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLVMBSMPAAYNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidin-2-ylmethanamine acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)